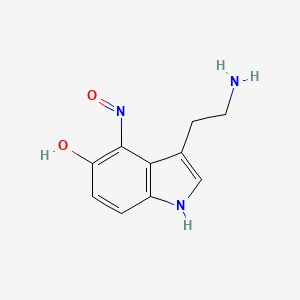![molecular formula C14H19O3P B14241789 9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one CAS No. 384339-58-6](/img/structure/B14241789.png)
9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a phosphabicyclo[3.3.1]nonane core with a dihydroxyphenyl group, which contributes to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the reaction of a suitable precursor with a phosphine reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the oxidation state of the phosphorus atom.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced phosphorus compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in hydrogen bonding and other interactions, while the phosphabicyclo[3.3.1]nonane core provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one: Known for its antifungal properties.
9-Oxabicyclo[3.3.1]nonan-2-one: Used in various synthetic applications.
9-Borabicyclo[3.3.1]nonane: Commonly used as a hydroboration reagent.
Uniqueness
9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one is unique due to the presence of both a dihydroxyphenyl group and a phosphabicyclo[3.3.1]nonane core. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
384339-58-6 |
|---|---|
Molekularformel |
C14H19O3P |
Molekulargewicht |
266.27 g/mol |
IUPAC-Name |
2-(9-oxo-9λ5-phosphabicyclo[3.3.1]nonan-9-yl)benzene-1,4-diol |
InChI |
InChI=1S/C14H19O3P/c15-10-7-8-13(16)14(9-10)18(17)11-3-1-4-12(18)6-2-5-11/h7-9,11-12,15-16H,1-6H2 |
InChI-Schlüssel |
GGFZQDHWXQAKGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCC(C1)P2(=O)C3=C(C=CC(=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)

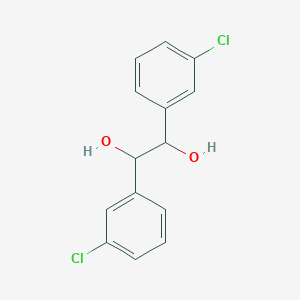
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)

![Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-](/img/structure/B14241739.png)
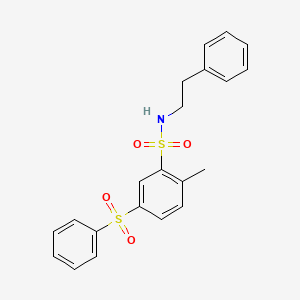
![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)
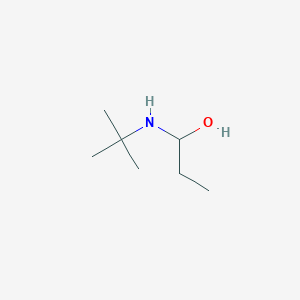
![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)
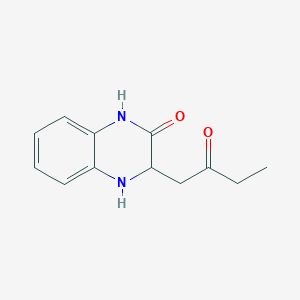
![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)
